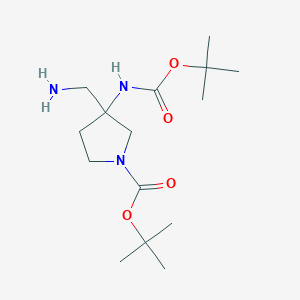

Tert-butyl 3-(aminomethyl)-3-(tert-butoxycarbonylamino)pyrrolidine-1-carboxylate

Description

This compound is a pyrrolidine derivative featuring dual functional groups: an aminomethyl and a tert-butoxycarbonylamino (Boc) group at position 3 of the pyrrolidine ring. The Boc groups enhance solubility in organic solvents and protect reactive amines during synthetic processes, making this compound a critical intermediate in pharmaceutical synthesis, particularly for peptidomimetics or kinase inhibitors .

Properties

IUPAC Name |

tert-butyl 3-(aminomethyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H29N3O4/c1-13(2,3)21-11(19)17-15(9-16)7-8-18(10-15)12(20)22-14(4,5)6/h7-10,16H2,1-6H3,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRHMJNUBQJZECJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CCN(C1)C(=O)OC(C)(C)C)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H29N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Tert-butyl 3-(aminomethyl)-3-(tert-butoxycarbonylamino)pyrrolidine-1-carboxylate, often referred to as a derivative of pyrrolidine, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and related research findings.

- Molecular Formula : CHNO

- Molecular Weight : 200.28 g/mol

- CAS Number : 199174-29-3

- Structure : The compound features a tert-butoxycarbonyl (Boc) protective group, which is commonly used to protect amines during synthesis.

Biological Activity

The biological activity of this compound is primarily linked to its role as a building block in the synthesis of various bioactive molecules. Research indicates that derivatives of pyrrolidine can exhibit a range of pharmacological effects, including:

- Antimicrobial Activity : Some studies suggest that pyrrolidine derivatives possess antimicrobial properties, making them potential candidates for developing new antibiotics.

- Anticancer Properties : Certain analogs have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

- Neuroprotective Effects : Research has indicated that compounds with a pyrrolidine structure may provide neuroprotection in models of neurodegenerative diseases.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

- Formation of the Pyrrolidine Ring : Starting from readily available amino acids or their derivatives.

- Boc Protection : The amine is protected using tert-butoxycarbonyl chloride to prevent unwanted reactions during further synthesis.

- Aminomethylation : Introduction of the aminomethyl group via reductive amination or related methods.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various pyrrolidine derivatives against Gram-positive and Gram-negative bacteria. The compound demonstrated significant inhibitory effects on Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.

| Compound | Activity Against S. aureus | Activity Against E. coli |

|---|---|---|

| This compound | MIC = 32 µg/mL | MIC = 64 µg/mL |

Case Study 2: Anticancer Potential

In vitro studies assessed the cytotoxicity of this compound on several cancer cell lines, including HeLa and MCF-7. Results indicated that the compound induced apoptosis in a dose-dependent manner.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

Case Study 3: Neuroprotection

Research involving animal models of Alzheimer's disease showed that administration of pyrrolidine derivatives improved cognitive function and reduced amyloid plaque formation, indicating neuroprotective effects.

Scientific Research Applications

Medicinal Chemistry

1.1 Synthesis of Bioactive Compounds

Tert-butyl 3-(aminomethyl)-3-(tert-butoxycarbonylamino)pyrrolidine-1-carboxylate serves as an important intermediate in the synthesis of bioactive compounds. It is often employed in the development of arginase inhibitors, which have potential therapeutic applications in treating conditions like cancer and cardiovascular diseases. The inhibition of arginase can enhance nitric oxide production, thereby improving vascular function and reducing tumor growth .

1.2 Neuropharmacology

Research indicates that derivatives of this compound demonstrate efficacy in neuropharmacological models, particularly in the treatment of neuropathic pain and neurodegenerative disorders such as Parkinson's disease. Its ability to modulate neurotransmitter systems makes it a candidate for further exploration in pain management therapies .

Structure-Activity Relationship Studies

2.1 Optimization of Pharmacological Properties

The structural features of this compound allow for modifications that can enhance its pharmacological properties. By altering substituents on the pyrrolidine ring, researchers can investigate the effects on biological activity, leading to the development of more potent and selective compounds .

2.2 Case Studies

Several studies have highlighted the effectiveness of modified pyrrolidine derivatives in inhibiting specific enzymes related to metabolic pathways. For instance, compounds derived from this compound have shown promising results against human arginase isoforms with IC50 values indicating significant potency .

Chemical Properties and Stability

3.1 Stability Studies

The stability of this compound under various conditions is crucial for its application in drug formulation. Studies suggest that it maintains stability under standard laboratory conditions, making it suitable for use in pharmaceutical preparations .

3.2 Solubility and Formulation

The solubility profile of this compound is favorable for formulation into various dosage forms, including oral and injectable routes. Its lipophilicity allows for better absorption and bioavailability, which are critical factors in drug design .

Comparison with Similar Compounds

Functional Group Variations

The table below highlights key structural and functional differences between the target compound and analogs:

Preparation Methods

Starting Materials and Key Intermediates

- 3-Aminopyrrolidine derivatives : Often the starting point, these are functionalized at the 3-position.

- Di-tert-butyl dicarbonate (Boc2O) : Used for Boc protection of amino groups.

- tert-Butyl alcohol : Utilized for esterification to form tert-butyl esters.

- Activating agents : Such as thionyl chloride for acid chloride formation to facilitate esterification.

Stepwise Synthesis

Alternative Synthetic Routes

- Use of tert-butyl (R)-3-vinylpyrrolidine-1-carboxylate intermediates followed by functional group transformations to introduce aminomethyl and Boc groups.

- Application of flow microreactor systems for scalable and sustainable production, optimizing reaction times and yields.

- Conversion of protected hydroxyl groups into amino derivatives via substitution reactions under inert atmosphere and controlled temperature.

- Temperature: Typically 0°C to room temperature for Boc protection steps to avoid side reactions.

- Solvents: Chloroform, tetrahydrofuran (THF), or dichloromethane are commonly used.

- Atmosphere: Reactions often carried out under inert gas (argon or nitrogen) to prevent oxidation or moisture interference.

- Reaction Time: Varies from minutes to several hours depending on step; e.g., 1 hour for Boc protection, 20-30 minutes for esterification activation.

The preparation of tert-butyl 3-(aminomethyl)-3-(tert-butoxycarbonylamino)pyrrolidine-1-carboxylate involves strategic protection of amino groups with Boc moieties, installation of aminomethyl functionality on the pyrrolidine ring, and formation of tert-butyl esters to stabilize the carboxylate. The process is typically carried out under mild conditions using standard organic synthesis techniques such as nucleophilic substitution, esterification via acid chloride intermediates, and careful purification. The methods are supported by high yields and product purity, making this compound a valuable intermediate in pharmaceutical and medicinal chemistry.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing tert-butyl 3-(aminomethyl)-3-(tert-butoxycarbonylamino)pyrrolidine-1-carboxylate, and how can reaction yields be optimized?

- Synthesis Strategy : Begin with activating the pyrrolidine precursor (e.g., converting carboxylic acids to acid chlorides using thionyl chloride) before introducing tert-butoxycarbonyl (Boc) groups via nucleophilic substitution. Sequential protection of amino groups may require orthogonal strategies to avoid premature deprotection .

- Optimization : Use coupling agents like triethylamine to facilitate Boc group introduction under anhydrous conditions. Monitor reaction progress via TLC and optimize stoichiometry to minimize side products (e.g., over-alkylation) .

- Purification : Column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol ensures separation of diastereomers or unreacted intermediates .

Q. Which analytical techniques are most effective for characterizing this compound and verifying its purity?

- Structural Confirmation : Use and NMR to identify peaks corresponding to Boc groups (δ ~1.4 ppm for tert-butyl protons) and pyrrolidine backbone protons (δ 3.0–4.0 ppm). Mass spectrometry (HRMS or ESI-MS) confirms molecular weight .

- Purity Assessment : HPLC with a C18 column and UV detection (λ = 254 nm) ensures >95% purity. TLC (silica gel, Rf ~0.3–0.5 in ethyl acetate/hexane) provides rapid qualitative checks .

Advanced Research Questions

Q. How can researchers resolve stereochemical inconsistencies observed during the synthesis of this compound?

- Chiral Analysis : Employ chiral HPLC (e.g., Chiralpak® AD-H column) or polarimetry to assess enantiomeric excess. For diastereomers, use - NOESY or COSY NMR to confirm spatial arrangements .

- Asymmetric Synthesis : Introduce chiral auxiliaries (e.g., Evans oxazolidinones) during Boc protection or utilize enantioselective catalysts (e.g., BINAP-metal complexes) for stereocontrol .

Q. What methodologies are recommended for investigating the compound's stability under varying pH conditions, particularly regarding Boc group retention?

- Stability Studies : Conduct accelerated degradation tests in buffers (pH 1–13) at 40°C. Monitor Boc group cleavage via HPLC or NMR (if fluorinated analogs are used). Kinetic modeling (e.g., Arrhenius plots) predicts shelf-life .

- Mitigation Strategies : Avoid prolonged exposure to acidic conditions (pH < 4), which hydrolyze Boc groups. Use scavengers (e.g., triethylsilane) during workup to stabilize intermediates .

Q. How should contradictory data from different synthetic routes (e.g., using alternative coupling agents) be systematically analyzed?

- Comparative DOE : Design experiments varying bases (DMAP vs. triethylamine), solvents (dichloromethane vs. THF), and temperatures. Use ANOVA to identify statistically significant yield differences .

- Mechanistic Probes : Employ in-situ IR or Raman spectroscopy to track reaction progress. For example, monitor carbonyl stretching frequencies (1720–1750 cm) to confirm Boc group formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.